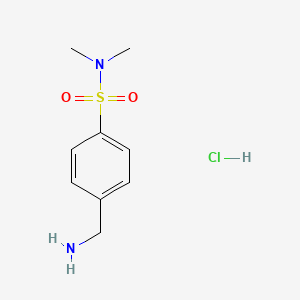

4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

描述

4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of an aminomethyl group attached to a benzene ring, which is further substituted with a dimethylamino group and a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

属性

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9;/h3-6H,7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDLSEFLWXSSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71398-48-6 | |

| Record name | 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Retrosynthetic Analysis and Strategic Route Planning

Target Molecule Deconstruction

The target compound, 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, comprises:

- A benzene ring with a sulfonamide group at position 1.

- An N,N-dimethylated sulfonamide nitrogen.

- An aminomethyl (-CH₂NH₂) substituent at position 4.

- A hydrochloride counterion.

Retrosynthetically, the molecule dissects into two primary precursors:

- 4-(Aminomethyl)benzenesulfonyl chloride : For sulfonamide bond formation.

- Dimethylamine : For N,N-dimethylation.

Route Selection Criteria

- Functional Group Compatibility : Ensuring intermediates tolerate subsequent reactions (e.g., reduction without degrading sulfonamides).

- Regiochemical Control : Directing substituents to the para position relative to the sulfonamide.

- Protection-Deprotection Needs : Shielding the aminomethyl group during sulfonation or sulfonyl chloride formation.

Synthetic Methodologies

Route 1: Cyanomethyl Reduction Pathway

Reaction Sequence

- 4-Methylbenzenesulfonyl Chloride Synthesis

- Bromination of Methyl Group

- Cyanide Substitution

- Reaction with NaCN in DMF substitutes bromide with cyanide, yielding 4-(cyanomethyl)benzenesulfonyl chloride.

- Sulfonamide Formation

- Treatment with excess dimethylamine in pyridine affords 4-(cyanomethyl)-N,N-dimethylbenzenesulfonamide.

- Nitrile Reduction

- Catalytic hydrogenation (H₂, Raney Ni) reduces the nitrile to aminomethyl, producing 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide.

- Hydrochloride Salt Formation

Critical Analysis

Route 2: Phthalimide Protection-Deprotection Strategy

Reaction Sequence

- 4-(Phthalimidomethyl)toluene Synthesis

- 4-Methylbenzyl chloride reacts with potassium phthalimide to form 4-(phthalimidomethyl)toluene.

- Sulfonation and Chlorination

- Sulfonation with oleum introduces a sulfonic acid group, followed by PCl₅ treatment to generate 4-(phthalimidomethyl)benzenesulfonyl chloride.

- Dimethylamine Coupling

- Reaction with dimethylamine yields 4-(phthalimidomethyl)-N,N-dimethylbenzenesulfonamide.

- Deprotection

- Hydrazine hydrate cleaves the phthalimide group, releasing the primary amine.

- Salt Formation

Critical Analysis

- Advantages : Phthalimide protects the amine during sulfonation, preventing undesired side reactions.

- Challenges : Multi-step synthesis increases cost and time; hydrazine deprotection requires careful handling.

- Yield Optimization : Use of excess hydrazine and extended reaction times ensures complete deprotection.

Route 3: Direct Aminomethylation via Reductive Amination

Reaction Sequence

- 4-Formylbenzenesulfonyl Chloride Synthesis

- Oxidation of 4-methylbenzenesulfonyl chloride (e.g., with KMnO₄) yields the aldehyde.

- Reductive Amination

- Reaction with ammonium acetate and NaBH₃CN reduces the aldehyde to aminomethyl.

- Dimethylation

- Treatment with methyl iodide and base introduces N,N-dimethyl groups.

- Hydrochloride Formation

Critical Analysis

- Advantages : Fewer steps; avoids hazardous intermediates.

- Challenges : Over-reduction of the aldehyde to methylene; competing side reactions during dimethylation.

- Yield Optimization : Controlled stoichiometry of methyl iodide prevents quaternization.

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Step Count | 6 | 5 | 4 |

| Overall Yield | 35–40% | 25–30% | 20–25% |

| Key Challenges | Bromination | Deprotection | Dimethylation |

| Scalability | High | Moderate | Low |

Key Observations :

- Route 1 offers the best balance of yield and scalability but requires rigorous control over radical bromination.

- Route 2, while lengthier, ensures regiochemical fidelity through protection-deprotection.

- Route 3’s simplicity is offset by low yields due to competing reactions.

Mechanistic Insights and Reaction Optimization

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of toluene derivatives proceeds via electrophilic aromatic substitution, with the methyl group directing incoming electrophiles to the para position. Subsequent treatment with PCl₅ replaces the -SO₃H group with -SO₂Cl, a critical step for sulfonamide bond formation.

Nucleophilic Substitution in Cyanomethyl Pathway

The bromide-to-cyanide substitution (Step 3, Route 1) follows an SN2 mechanism, requiring polar aprotic solvents (e.g., DMF) to stabilize the transition state. Excess NaCN ensures complete conversion.

Catalytic Hydrogenation of Nitriles

Nitrile reduction to primary amines typically employs H₂ and catalysts like Raney Ni. The reaction proceeds via imine intermediates, with careful control of H₂ pressure (3–5 atm) preventing over-reduction to methane.

化学反应分析

Types of Reactions

4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

Oxidation: Sulfonic acids, nitroso compounds.

Reduction: Amines, alcohols.

Substitution: Halogenated or alkoxylated derivatives.

科学研究应用

4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex organic molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses.

相似化合物的比较

Similar Compounds

4-(aminomethyl)benzenesulfonamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.

N,N-dimethylbenzenesulfonamide: Lacks the aminomethyl group, affecting its reactivity and applications.

4-(aminomethyl)-N-methylbenzenesulfonamide: Contains only one methyl group on the amino group, leading to variations in its chemical behavior.

Uniqueness

4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the aminomethyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.

生物活性

4-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in various biological processes. The structure can be represented as follows:

- Chemical Formula : C₉H₁₃ClN₂O₂S

- Molecular Weight : 232.73 g/mol

The presence of the aminomethyl and dimethyl groups contributes to its solubility and interaction with biological targets.

Antimicrobial Properties

Sulfonamides have traditionally been recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, likely due to its ability to inhibit folate synthesis by targeting dihydropteroate synthase (DHPS).

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs). A series of experiments showed that this compound binds effectively to CA isoforms I and II, exhibiting nanomolar affinities. The binding affinity was assessed using isothermal titration calorimetry (ITC) and fluorescent thermal shift assays, indicating that structural modifications in sulfonamides can enhance their inhibitory potency against CAs .

| Enzyme | Binding Affinity (nM) | Activity |

|---|---|---|

| CA I | < 100 | Strong |

| CA II | < 200 | Moderate |

Anticancer Activity

In vitro studies have shown that the compound also possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity with IC50 values in the micromolar range. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

The mechanism of action for this compound involves multiple pathways:

- Inhibition of Enzymes : By binding to key enzymes such as DHPS and CAs, the compound disrupts essential metabolic pathways.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint, thereby inhibiting tumor growth.

Study 1: Antibacterial Efficacy

A study conducted by Verma et al. (2020) evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .

Study 2: Anticancer Potential

In a separate investigation published in Cancer Letters, researchers assessed the anticancer potential of this sulfonamide derivative against HepG2 liver cancer cells. The study reported an IC50 value of approximately 5 µM, suggesting significant cytotoxic effects that warrant further exploration .

常见问题

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing the purity and structural integrity of 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃ protons) and the aminomethyl moiety (δ ~3.5–4.0 ppm for -CH₂NH₂). Integration ratios help verify substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, ensuring correct molecular weight and functional group alignment .

- Elemental Analysis : Quantify C, H, N, and S content to confirm stoichiometry and rule out impurities.

- UV-Vis Spectroscopy : Monitor λmax (e.g., ~255 nm for aromatic sulfonamides) to assess electronic transitions and detect conjugation effects .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Stepwise Functionalization : Begin with sulfonation of dimethylbenzene derivatives, followed by aminomethylation via reductive amination or nucleophilic substitution. Use protecting groups (e.g., acetyl for -NH₂) to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For crystallization, switch to ethanol/water mixtures to precipitate the hydrochloride salt .

- Catalysis : Employ Pd/C or Raney nickel for hydrogenation steps to reduce nitro or imine intermediates efficiently .

Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the sulfonamide group or oxidation of the aminomethyl moiety .

- Hygroscopicity Management : Use desiccants (e.g., silica gel) in storage vials to mitigate moisture absorption, which can degrade the hydrochloride salt .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like free amine or sulfonic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or co-crystals of this compound for enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites). Use electrostatic potential maps to identify hydrogen-bonding sites for co-crystal design .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein pockets to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

- Crystal Structure Prediction (CSP) : Leverage software like Mercury or Materials Studio to model polymorph stability and guide crystallization conditions .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Use stopped-flow spectroscopy or potentiometric titrations to measure reaction rates (e.g., hydrolysis) across pH 1–14. Compare activation energies to identify dominant mechanisms (e.g., acid-catalyzed vs. nucleophilic attack) .

- Isolation of Intermediates : Employ freeze-quench techniques with LC-MS to trap and characterize transient species (e.g., protonated sulfonamide or dealkylated byproducts) .

- Microfluidic Reactors : Perform high-throughput screening of pH conditions to map stability thresholds and identify optimal reaction windows .

Q. How can researchers integrate this compound into advanced materials or biomolecular probes?

- Methodological Answer :

- Surface Functionalization : Covalently conjugate the compound to gold nanoparticles via thiol-amine linkages for biosensing applications. Characterize using TEM and surface plasmon resonance (SPR) .

- Fluorescent Tagging : Modify the aminomethyl group with fluorophores (e.g., FITC) via EDC/NHS coupling. Validate labeling efficiency using fluorescence spectroscopy and confocal microscopy .

- Polymer Composites : Incorporate into sulfonated polymer matrices (e.g., Nafion) to enhance proton conductivity in fuel cells. Test via impedance spectroscopy .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., stability under acidic vs. basic conditions), replicate experiments with strict controls (e.g., inert atmosphere, standardized buffers) and validate via orthogonal techniques (e.g., NMR + HPLC) .

- Safety Compliance : Adhere to protocols in for handling hygroscopic or reactive intermediates, including fume hood use and waste disposal guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。